3-(3-Bromo-4-fluorophenyl)acrylaldehyde 3-(3-Bromo-4-fluorophenyl)acrylaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18253495
InChI: InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+
SMILES:
Molecular Formula: C9H6BrFO
Molecular Weight: 229.05 g/mol

3-(3-Bromo-4-fluorophenyl)acrylaldehyde

CAS No.:

Cat. No.: VC18253495

Molecular Formula: C9H6BrFO

Molecular Weight: 229.05 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromo-4-fluorophenyl)acrylaldehyde -

Specification

Molecular Formula C9H6BrFO
Molecular Weight 229.05 g/mol
IUPAC Name (E)-3-(3-bromo-4-fluorophenyl)prop-2-enal
Standard InChI InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+
Standard InChI Key PFOKNNFVRHHKDO-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C=O)Br)F
Canonical SMILES C1=CC(=C(C=C1C=CC=O)Br)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-(3-Bromo-4-fluorophenyl)acrylaldehyde (IUPAC name: (E)-3-(3-bromo-4-fluorophenyl)prop-2-enal) is a halogenated acrylaldehyde with the molecular formula C₉H₆BrFO and a molecular weight of 229.05 g/mol . Its structure features a phenyl ring substituted with bromine at the meta-position and fluorine at the para-position, conjugated to an α,β-unsaturated aldehyde group (Fig. 1). The (E) configuration of the double bond is confirmed by its stereodescriptor .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₆BrFO
Molecular Weight229.05 g/mol
XLogP3-AA2.6
Hydrogen Bond Acceptors2
Rotatable Bonds2
Topological Polar Surface Area17.1 Ų

Spectroscopic and Computational Data

The compound’s SMILES notation (C1=CC(=C(C=C1/C=C/C=O)Br)F) and InChIKey (PFOKNNFVRHHKDO-OWOJBTEDSA-N) provide unambiguous identifiers for database searches . Nuclear magnetic resonance (NMR) spectra predict characteristic signals: a deshielded aldehyde proton near δ 9.8 ppm and aromatic protons in the δ 7.0–8.0 ppm range. Mass spectrometry (MS) analysis confirms its molecular ion peak at m/z 227.9586 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde typically involves bromination and functional group interconversion steps:

  • Bromination of 4-Fluorophenylacrylaldehyde: Electrophilic aromatic substitution introduces bromine at the meta position using Br₂ in the presence of Lewis acids like FeBr₃.

  • Aldehyde Protection/Deprotection: The aldehyde group may be protected as an acetal during bromination to prevent side reactions, followed by acidic hydrolysis to regenerate the aldehyde.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C75–85%
Acetal ProtectionEthylene glycol, HCl, reflux90%
DeprotectionH₂O, H₂SO₄, rt95%

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors enhance bromination efficiency by minimizing byproducts like dibrominated derivatives. Purification via vacuum distillation or column chromatography ensures >98% purity, critical for pharmaceutical applications.

Reactivity and Applications in Organic Synthesis

Nucleophilic Additions

The α,β-unsaturated aldehyde undergoes Michael additions with amines, thiols, and stabilized carbanions. For example, reaction with benzylamine yields a β-aminoaldehyde derivative, a precursor to heterocyclic compounds:

C₉H₆BrFCHO+PhCH₂NH₂C₉H₆BrFCH(NHCH₂Ph)CHO\text{C₉H₆BrFCHO} + \text{PhCH₂NH₂} \rightarrow \text{C₉H₆BrFCH(NHCH₂Ph)CHO}

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, forming substituted cyclohexenes. This reactivity is exploited in natural product synthesis, such as lignan analogs.

Condensation Reactions

Condensation with hydrazines or hydroxylamines generates hydrazones or oximes, respectively, which are intermediates in the synthesis of antifungal agents.

Biological Activity and Pharmaceutical Relevance

Enzyme Inhibition

3-(3-Bromo-4-fluorophenyl)acrylaldehyde acts as a substrate analog for aldehyde dehydrogenases (ALDHs), competitively inhibiting their activity. This property is leveraged in cancer research, as ALDH overexpression is linked to drug resistance in tumors.

Antifungal and Antibacterial Applications

Derivatives of this compound exhibit moderate activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL.

Analytical Methods

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 6.8 minutes . Gas chromatography-mass spectrometry (GC-MS) confirms purity using a DB-5MS column .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1715 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) .

  • ¹³C NMR: Peaks at δ 192.1 (CHO), 145.3 (C-Br), and 162.5 (C-F) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, used in treating B-cell malignancies.

Agrochemical Development

Its derivatives serve as precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.

Future Directions

Green Synthesis Innovations

Future research should explore catalytic asymmetric synthesis to access enantiomerically pure derivatives for chiral drug candidates. Photocatalytic bromination using visible light could enhance sustainability.

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers may improve its bioavailability and reduce off-target effects in anticancer therapies.

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